

# IUPAC name for 2,2-Dimethylpent-4-en-1-ol

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## Compound of Interest

Compound Name: 2,2-Dimethylpent-4-en-1-ol

Cat. No.: B1589633

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An In-depth Technical Guide: **2,2-Dimethylpent-4-en-1-ol**

## Executive Summary

This technical guide provides a comprehensive overview of **2,2-dimethylpent-4-en-1-ol**, a bifunctional organic building block with significant potential in synthetic chemistry. The document details the molecule's precise IUPAC nomenclature, physicochemical properties, and a robust, field-proven protocol for its synthesis via the reduction of its corresponding aldehyde. Furthermore, it outlines standard methodologies for purification and structural characterization, including expected spectroscopic signatures. The guide concludes with an expert analysis of its applications as a versatile intermediate in drug discovery and fine chemical synthesis, highlighting its capacity for diverse chemical transformations.

## Introduction

Unsaturated alcohols are a cornerstone of modern organic synthesis, valued for their dual functionality which allows for sequential or orthogonal chemical modifications.<sup>[1][2]</sup> These molecules serve as critical intermediates in the production of fine chemicals, pharmaceuticals, and fragrances.<sup>[2]</sup> **2,2-Dimethylpent-4-en-1-ol** (CAS: 3420-42-6) is a noteworthy member of this class. Its structure incorporates a primary alcohol for nucleophilic reactions or conversion to other functional groups, and a terminal alkene for transformations such as oxidation, reduction, or addition reactions. The presence of a gem-dimethyl group at the C2 position provides steric hindrance that can influence reaction selectivity and impart unique conformational properties to derivative molecules, a feature of interest in medicinal chemistry.

and materials science.<sup>[3]</sup> This guide serves as a technical resource for researchers looking to synthesize, characterize, and utilize this versatile compound.

## Nomenclature and Physicochemical Properties

### IUPAC Nomenclature

The name **2,2-Dimethylpent-4-en-1-ol** is derived according to the systematic rules of the International Union of Pure and Applied Chemistry (IUPAC).<sup>[4]</sup> The determination follows these steps:

- Identify the Principal Functional Group: The hydroxyl (-OH) group has higher priority than the alkene, so the suffix is "-ol".<sup>[5][6]</sup>
- Determine the Parent Chain: The longest carbon chain containing the principal functional group is a five-carbon chain (pentane).
- Number the Chain: Numbering begins at the end closest to the hydroxyl group, making the carbon bearing the -OH group C1.<sup>[7][8]</sup>
- Identify and Locate Substituents:
  - Two methyl groups are on C2 (2,2-dimethyl).
  - A double bond is between C4 and C5 (4-en).<sup>[8]</sup>
  - The hydroxyl group is on C1 (1-ol).
- Assemble the Name: Combining these elements gives the full IUPAC name: **2,2-dimethylpent-4-en-1-ol**.

### Chemical Identifiers

The following table summarizes key identifiers for this compound.

Identifier	Value	Source(s)
CAS Number	3420-42-6	<a href="#">[4]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O	<a href="#">[4]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Molecular Weight	114.19 g/mol	<a href="#">[4]</a>
SMILES	CC(C)(CC=C)CO	<a href="#">[4]</a> <a href="#">[11]</a>
InChIKey	XFZHDXOKFDBPRE-UHFFFAOYSA-N	<a href="#">[4]</a> <a href="#">[11]</a>
EC Number	837-123-1	<a href="#">[4]</a>

## Physical and Safety Data

Key physical properties and hazard information are crucial for safe handling and experimental design.

Property	Value	Source(s)
Boiling Point	156.6 ± 9.0 °C at 760 mmHg	<a href="#">[9]</a>
Density	0.8 ± 0.1 g/cm <sup>3</sup>	<a href="#">[9]</a>
GHS Hazards	H226: Flammable liquid and vapor	<a href="#">[4]</a>
H315: Causes skin irritation	<a href="#">[4]</a>	
H319: Causes serious eye irritation	<a href="#">[4]</a>	
H335: May cause respiratory irritation	<a href="#">[4]</a>	

## Synthesis and Purification

### Synthetic Strategy: An Expertise-Driven Approach

A highly reliable and efficient method for preparing a primary alcohol is the reduction of its corresponding aldehyde. The precursor, 2,2-dimethylpent-4-enal (CAS: 5497-67-6), is commercially available and serves as an ideal starting material.[\[12\]](#) For this transformation, sodium borohydride ( $\text{NaBH}_4$ ) is the reagent of choice.

**Causality Behind Experimental Choice:** While stronger reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) could be used,  $\text{NaBH}_4$  offers significant advantages in this context. It is a milder, more selective reagent that reduces aldehydes and ketones without affecting other functional groups like alkenes. Its stability in protic solvents like ethanol or methanol simplifies the experimental setup and workup procedure, making it a safer and more practical option for this specific synthesis. This self-validating system ensures a high yield of the desired alcohol with minimal side products.

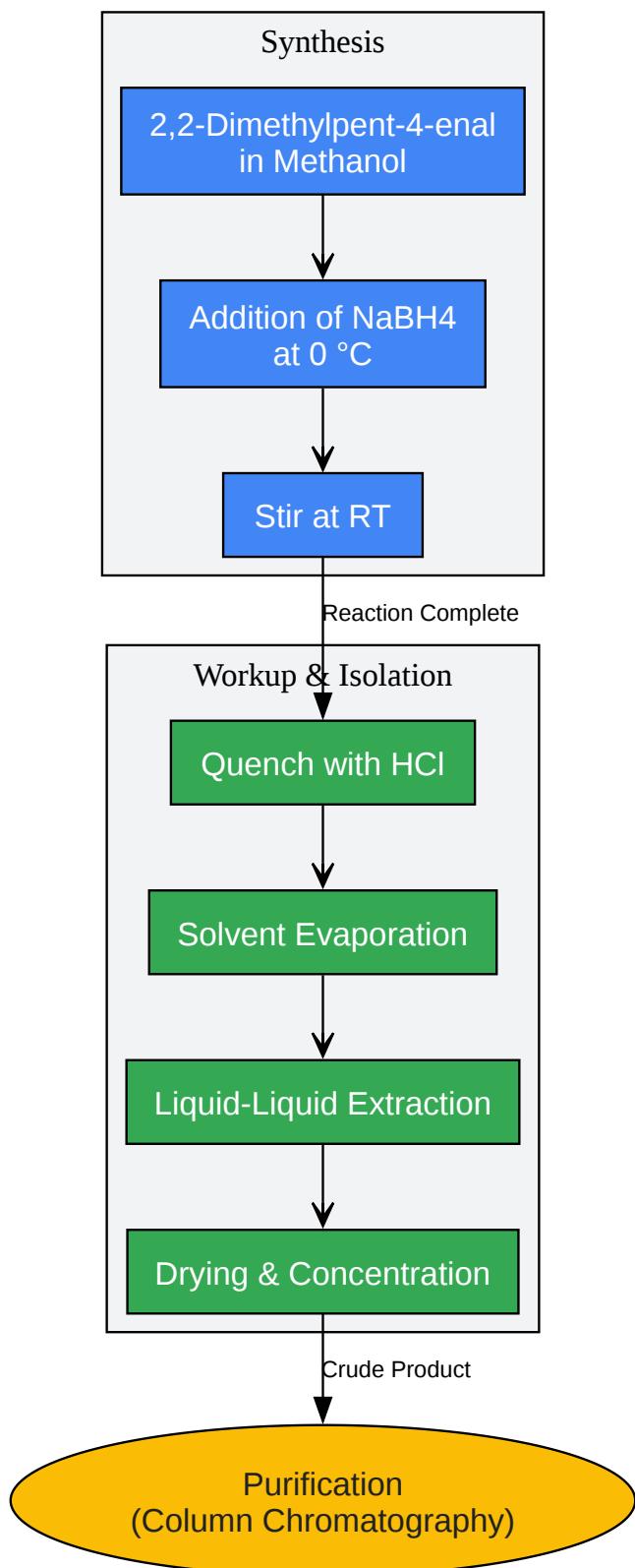
## Experimental Protocol: Synthesis

This protocol details the reduction of 2,2-dimethylpent-4-enal to **2,2-dimethylpent-4-en-1-ol**.

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethylpent-4-enal (1.0 eq). Dissolve the aldehyde in methanol (approx. 0.2 M concentration).
- **Cooling:** Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to 0-5 °C.
- **Reagent Addition:** Slowly add sodium borohydride ( $\text{NaBH}_4$ , 1.1 eq) to the stirred solution in small portions over 20-30 minutes. Note: Hydrogen gas is evolved; ensure adequate ventilation.
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).
- **Quenching:** Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) dropwise at 0 °C until the bubbling ceases and the pH is neutral to slightly acidic.
- **Extraction:** Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

- **Washing and Drying:** Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ).
- **Solvent Removal:** Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

## Workflow Diagram: Synthesis and Workup



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Caption: Synthetic workflow from aldehyde to purified alcohol.

## Purification Protocol: Flash Column Chromatography

The crude product is best purified by flash column chromatography on silica gel.

- Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate slurry.
- Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
- Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
- Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
- Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield **2,2-dimethylpent-4-en-1-ol** as a pure liquid.

## Structural Characterization

Spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The expected data provides a self-validating reference for experimental results.

## Expected Spectroscopic Data

The following table outlines the characteristic signals anticipated for **2,2-dimethylpent-4-en-1-ol**.

Technique	Expected Characteristic Signals
<sup>1</sup> H NMR	~5.8 ppm (m, 1H): Vinyl proton (-CH=CH <sub>2</sub> )~5.0 ppm (m, 2H): Terminal vinyl protons (=CH <sub>2</sub> )~3.3 ppm (s, 2H): Methylene protons adjacent to OH (-CH <sub>2</sub> OH)~2.1 ppm (d, 2H): Allylic methylene protons (-CH <sub>2</sub> -CH=)~1.5 ppm (br s, 1H): Hydroxyl proton (-OH)~0.9 ppm (s, 6H): Gem-dimethyl protons (2 x -CH <sub>3</sub> )
<sup>13</sup> C NMR	~135 ppm: Internal vinyl carbon (-CH=)~117 ppm: Terminal vinyl carbon (=CH <sub>2</sub> )~70 ppm: Methylene carbon adjacent to OH (-CH <sub>2</sub> OH)~45 ppm: Allylic methylene carbon (-CH <sub>2</sub> -)~36 ppm: Quaternary carbon (-C(CH <sub>3</sub> ) <sub>2</sub> )~24 ppm: Methyl carbons (-CH <sub>3</sub> )
FT-IR (neat)	~3350 cm <sup>-1</sup> (broad): O-H stretch~3075 cm <sup>-1</sup> (medium): =C-H stretch (vinyl)~2960 cm <sup>-1</sup> (strong): C-H stretch (aliphatic)~1640 cm <sup>-1</sup> (medium): C=C stretch~1040 cm <sup>-1</sup> (strong): C-O stretch (primary alcohol)

## Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C<sub>7</sub>H<sub>14</sub>O. The predicted monoisotopic mass is 114.104465 Da.<sup>[4]</sup> Fragmentation patterns would likely show loss of water (M-18) and cleavage adjacent to the oxygen atom.

## Applications in Research and Development

### Role as a Versatile Synthetic Intermediate

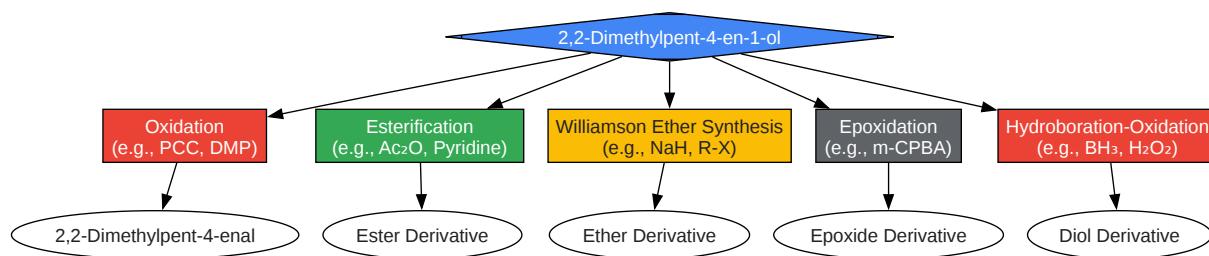
**2,2-Dimethylpent-4-en-1-ol** is a valuable bifunctional building block. The primary alcohol can be readily converted into a wide range of other functional groups (e.g., aldehydes, carboxylic acids, ethers, esters, halides), while the terminal alkene provides a handle for another set of unique transformations. This orthogonality is highly desirable in the synthesis of complex target

molecules. Alcohols are widely recognized as sustainable and structurally diverse reagents for developing chemical libraries.[13]

## Relevance to Drug Discovery

In drug development, the introduction of sterically hindered moieties can significantly impact a molecule's pharmacokinetic profile by, for example, blocking metabolic pathways. The neopentyl-like core of this molecule can serve this purpose.[3] Furthermore, the ability to use simple alcohols as alkylating agents in late-stage functionalization is a powerful strategy in medicinal chemistry to rapidly generate analogues of lead compounds.[14] The dual functionality of **2,2-dimethylpent-4-en-1-ol** allows it to be incorporated into larger scaffolds, providing vectors for further diversification.

## Diagram of Potential Chemical Transformations



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Caption: Potential downstream reactions of **2,2-dimethylpent-4-en-1-ol**.

## Conclusion

**2,2-Dimethylpent-4-en-1-ol** is a valuable and versatile building block for chemical synthesis. Its straightforward preparation, combined with the orthogonal reactivity of its alcohol and alkene functionalities, makes it a powerful tool for constructing complex molecules. For researchers in drug discovery and materials science, the unique steric and electronic properties conferred by its structure offer compelling opportunities for innovation. This guide provides the foundational

knowledge and practical protocols necessary for its effective synthesis, characterization, and strategic application.

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